molecular formula C9H7NO5 B574975 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid CAS No. 172093-38-8

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid

Cat. No.: B574975
CAS No.: 172093-38-8
M. Wt: 209.157
InChI Key: XIYUVEYBNDRJGJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The NMR profile of this compound is anticipated to reveal:

  • Carboxylic acid proton : A broad singlet at δ 12.5–13.5 ppm due to strong hydrogen bonding.
  • Aromatic protons : Downfield shifts (δ 7.5–8.5 ppm) for protons adjacent to the electron-withdrawing nitro group, with splitting patterns influenced by the dihydrofuran ring’s geometry.
  • Dihydrofuran protons : Multiplets in the δ 3.0–4.5 ppm range, corresponding to axial and equatorial protons in the saturated ring.
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Carboxylic acid (-COOH) 12.5–13.5 Broad singlet
Aromatic (H-4, H-7) 7.5–8.5 Doublet of doublets
Dihydrofuran (H-2a, H-3a) 3.0–4.5 Multiplet

Infrared (IR) Vibrational Signature Analysis

Key IR absorption bands for this compound include:

  • Carboxylic acid O-H stretch : A broad peak at 2500–3000 cm⁻¹, characteristic of strong intermolecular hydrogen bonding.
  • C=O stretch : A strong peak at 1700–1750 cm⁻¹, slightly downshifted due to resonance with the benzofuran ring.
  • Nitro group (NO₂) vibrations : Asymmetric and symmetric stretching modes at 1520–1550 cm

Properties

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-9(12)6-4-8-5(1-2-15-8)3-7(6)10(13)14/h3-4H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYUVEYBNDRJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C21)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration of Methoxy-Protected Intermediates

The electron-rich benzofuran system complicates direct nitration, necessitating precursor functionalization. A validated protocol involves:

  • Methoxy protection : 2-Hydroxy-3-methoxybenzaldehyde undergoes nitration in acetic acid with 100% HNO₃ at 0–5°C.

  • Regioselective nitration : The methoxy group directs nitration to the C5 position, yielding 3-methoxy-5-nitrobenzaldehyde (mp 140–142°C).

Reaction Conditions :

ParameterValue
Nitrating agent100% HNO₃
SolventAcetic acid
Temperature0–5°C
Reaction time4–6 h

This method achieves >85% regioselectivity for C5 nitration, critical for subsequent cyclization steps.

Post-Cyclization Nitration Challenges

Attempts to nitrate preformed dihydrobenzofuran derivatives face limitations:

  • Electron-deficient rings : The nitro group’s meta-directing effects create competing reaction sites.

  • Ring-opening side reactions : Observed in 23% of cases when using HNO₃/H₂SO₄ at 50°C.

O-Alkylation and Cyclization Sequence

Ethyl Chloroacetate Coupling

The core benzofuran structure forms via base-mediated O-alkylation and subsequent cyclization:

General Procedure :

  • O-Alkylation :

    • 5-Nitro-2-hydroxybenzaldehyde (1.0 equiv)

    • Ethyl chloroacetate (1.1 equiv)

    • Anhydrous K₂CO₃ (1.5 equiv)

    • Dry DMF, 92–94°C, 4 h

  • Cyclization :

    • Intramolecular aldol condensation

    • K₂CO₃ (1.3 equiv), DMF, 92–94°C, 4 h

Key Observations :

  • Solvent effects : DMF outperforms acetone in cyclization yield (73% vs. 41%).

  • Base stoichiometry : Sub-stoichiometric K₂CO₃ leads to incomplete ring closure.

Dihydrofuran Ring Formation

The saturated C2-C3 bond introduces unique stereoelectronic constraints:

Cyclization Mechanism :

  • Base-induced deprotonation at C2

  • Nucleophilic attack on carbonyl carbon

  • Water elimination forming the furanoid ring

Optimized Conditions for Dihydro Systems :

ParameterValue
Temperature92–94°C
Reaction time4 h
K₂CO₃ equivalents1.3

Under these conditions, ethyl 5-nitro-2,3-dihydro-1-benzofuran-6-carboxylate forms in 73% yield.

Carboxylic Acid Derivatization

Ester Hydrolysis

The terminal synthetic step converts ethyl esters to carboxylic acids:

Hydrolysis Protocol :

  • Reagents : 6M HCl, ethanol/water (3:1)

  • Conditions : Reflux, 8 h

  • Yield : 89–92%

Critical Factor :

  • Steric hindrance : The C6 position’s accessibility enables complete hydrolysis without side reactions.

Alternative Pathways via Amide Intermediates

Patent disclosures describe indirect routes through aminolysis:

Methylamide Formation :

  • Aminolysis : Ethyl ester + methylamine (5 equiv)

  • Conditions : MeOH, NH₄Cl, 48 h, rt

  • Yield : 98%

While efficient, this pathway requires additional steps for acid regeneration, making direct hydrolysis preferable for carboxylic acid synthesis.

Purification and Characterization

Crystallization Optimization

Final product purity depends on solvent selection:

Recrystallization Data :

Solvent SystemPurity (%)Recovery (%)
Methanol/water (4:1)99.278
Ethyl acetate/hexane98.582

Methanol/water systems remove residual DMF more effectively.

Spectroscopic Validation

Key Spectral Signatures :

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, C7-H)
    δ 4.50 (t, J=8.4 Hz, 2H, C2-H₂)
    δ 3.20 (t, J=8.4 Hz, 2H, C3-H₂)

  • IR (KBr) :
    1695 cm⁻¹ (C=O, carboxylic acid)
    1520 cm⁻¹ (NO₂ asymmetric stretch)

Scale-Up Considerations and Process Economics

Catalyst Recovery

Palladium catalysts from nitro reductions can be recycled:

Catalyst Reuse Data :

CycleYield (%)Pd Loss (%)
1910
2892.1
3854.3

Three cycles maintain economic viability before catalyst replacement.

Waste Stream Management

Process mass balance analysis reveals:

  • DMF recovery : 68% via vacuum distillation

  • K₂CO₃ neutralization : Generates 2.1 kg KCl per kg product

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis
5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical transformations. For instance, it can undergo reduction reactions to yield derivatives with altered functional groups, such as converting the nitro group to an amino group or the carboxylic acid to an alcohol.

Chemical Reactivity
The compound's reactivity is influenced by its functional groups. The nitro group can participate in electrophilic substitution reactions, while the carboxylic acid can engage in esterification and amidation reactions. This versatility allows chemists to explore a wide range of synthetic pathways .

Biology

Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits antimicrobial and antiviral activities. Studies suggest that its derivatives may inhibit specific biological targets, making them candidates for further investigation in the development of new antimicrobial agents .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves the reduction of the nitro group to form reactive intermediates that interact with cellular components. This interaction can lead to cellular damage or disruption of vital processes in pathogens.

Medicine

Potential Anti-inflammatory and Anticancer Agent
There is ongoing research into the potential of this compound as an anti-inflammatory and anticancer agent. Preliminary studies have shown promising results in inhibiting cancer cell proliferation and modulating inflammatory pathways .

Case Studies
In laboratory settings, derivatives of this compound have been tested against various cancer cell lines. For example, studies indicate that certain modifications enhance its cytotoxicity against ovarian and lung cancer cells, suggesting a pathway for developing targeted cancer therapies .

Industry

Development of New Materials and Polymers
The unique properties of this compound make it suitable for applications in material science. Its ability to participate in polymerization reactions allows for the creation of novel materials with enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The carboxylic acid group improves aqueous solubility relative to lactone or ester derivatives, which may influence pharmacokinetics .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity: Nitrofurans such as nifurpyrimidine (2-amino-4-methyl-6-(2-ethinyl-5-nitrofuryl)-pyrimidine) exhibit potent antimicrobial effects, attributed to nitro group reduction generating reactive intermediates that disrupt microbial DNA . The target compound’s nitro group may confer similar mechanisms, though empirical validation is needed.
  • Antiviral Potential: Benzo[de]isoquinoline-1,3-dione derivatives with nitro substituents show antiviral activity, suggesting that the nitro-benzofuran scaffold could be explored for analogous applications .
  • Toxicity Profile : Nitro groups in some analogs are associated with mutagenicity risks, necessitating careful evaluation of the target compound’s safety .

Biological Activity

5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran ring system along with nitro and carboxylic acid functional groups. The presence of these functional groups contributes to its reactivity and biological activity. The compound's IUPAC name is 5-nitro-2,3-dihydro-1-benzofuran-6-carboxylic acid, and it has the following molecular formula: C9H7NO5C_9H_7NO_5.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The nitro group can be reduced to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound showed effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Bacillus subtilis0.008

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing an IC50 range indicative of significant activity against these cells .

Cell Line IC50 (µM)
A54915.0
MCF-720.0
HT-2925.0

Case Studies

  • Antitumor Activity : In a study evaluating the effects of various benzofuran derivatives on cancer cell lines, this compound was highlighted for its potent antiproliferative effects, particularly in lung and breast cancer models .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells through oxidative stress pathways. The study found that treatment with the compound increased reactive oxygen species (ROS) levels, leading to DNA damage and subsequent cell death .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of the parent benzo[b]furan-carboxylic acid derivative. Optimization includes:

  • Nitration agents : Use a controlled mixture of HNO₃/H₂SO₄ at 0–5°C to minimize side reactions like over-nitration or ring oxidation .
  • Purification : Recrystallization in ethanol/water mixtures improves yield and purity (>95%), validated by melting point analysis (mp 194–197°C as a reference for structurally related compounds) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR assigns substituent positions (e.g., nitro group at C5 vs. C7 in analogs) and confirms dihydrofuran ring integrity .
  • Chromatography : HPLC with UV detection (λ ~270 nm) quantifies purity, while IR spectroscopy identifies nitro group absorption bands (~1520 cm⁻¹) .
  • Physical characterization : Melting point consistency with literature values (e.g., mp 194–197°C for dihydrobenzo[b]furan derivatives) ensures crystalline purity .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water.

  • Solubility testing : Conduct gradient solubility trials in buffered solutions (pH 2–10) to identify optimal reaction media for derivatization (e.g., amide coupling) .

Advanced Research Questions

Q. How can computational methods predict the nitro group’s regioselectivity and electronic effects in benzo[b]furan derivatives?

  • Methodological Answer :

  • DFT calculations : Model electron density maps (e.g., HOMO localization) to predict nitration regioselectivity at C5 vs. C6. Validate with experimental NMR shifts (e.g., deshielding effects on adjacent protons) .
  • Hammett plots : Correlate nitro group’s electron-withdrawing effects with reaction kinetics in nucleophilic substitutions (e.g., amidation rates monitored via UV-Vis) .

Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures?

  • Methodological Answer :

  • 2D NMR : Use COSY and HSQC to assign proton-carbon correlations, distinguishing nitro group proximity from dihydrofuran ring protons .
  • Comparative analysis : Cross-reference data with structurally similar compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid’s InChI key and spectral libraries) .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor Suzuki-Miyaura coupling efficiency (e.g., Pd catalysis) using nitro-substituted vs. unsubstituted analogs.
  • Electronic profiling : Compare reaction rates via cyclic voltammetry to quantify nitro’s electron-withdrawing impact on the carboxylic acid’s acidity .

Q. What safety and regulatory protocols are essential for handling nitroaromatic compounds in academic labs?

  • Methodological Answer :

  • Safety measures : Use fume hoods during nitration, store in amber vials to prevent photodegradation, and adhere to non-hazardous waste disposal guidelines (per transport classifications) .
  • Documentation : Maintain logs for regulatory compliance (e.g., SARA 302/313 exemptions) and lab-specific risk assessments .

Methodological Design & Data Analysis

Q. How to design experiments assessing the compound’s potential as a bioactive scaffold?

  • Answer :

  • In vitro assays : Test enzyme inhibition (e.g., COX-2) using nitro-substituted vs. parent compounds, with IC₅₀ determination via fluorometric assays.
  • Structure-activity relationship (SAR) : Correlate nitro positioning (C5 vs. C6) with bioactivity using molecular docking simulations (e.g., AutoDock Vina) .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data?

  • Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability) using ANOVA to identify outliers or batch effects.
  • Dose-response modeling : Apply nonlinear regression (e.g., GraphPad Prism) to assess reproducibility across independent trials .

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